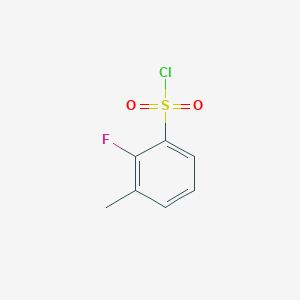

2-Fluoro-3-methylbenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(7(5)9)12(8,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSQFPZVCHUKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092349-98-8 | |

| Record name | 2-fluoro-3-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-3-methylbenzenesulfonyl chloride IUPAC name

Technical Monograph: 2-Fluoro-3-methylbenzenesulfonyl Chloride

Executive Summary

This compound (CAS: 1092349-98-8) represents a critical electrophilic scaffold in modern drug discovery, particularly for the installation of the sulfonamide pharmacophore. Distinguished by the orthogonal electronic effects of an electron-withdrawing ortho-fluorine and an electron-donating meta-methyl group, this moiety offers unique steric and electrostatic properties that influence protein-ligand binding kinetics. This guide details its structural analysis, validated synthetic pathways, and reactivity profile.[1]

Chemical Identity & Structural Analysis

The IUPAC designation This compound describes a benzene ring substituted at the 1-position with a chlorosulfonyl group, at the 2-position with a fluorine atom, and at the 3-position with a methyl group.

Molecular Data Matrix

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 2-Fluoro-m-toluenesulfonyl chloride |

| CAS Registry Number | 1092349-98-8 |

| Precursor CAS | 1978-33-2 (2-Fluoro-3-methylaniline) |

| Molecular Formula | |

| Molecular Weight | 208.64 g/mol |

| Physical State | Viscous oil or low-melting solid (isomer dependent) |

| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |

Electronic & Steric Topography

The reactivity of the sulfonyl chloride core is modulated by its neighbors:

-

Ortho-Fluorine Effect: The fluorine atom at C2 exerts a strong inductive withdrawing effect (

), significantly increasing the electrophilicity of the sulfur atom compared to non-fluorinated analogs. This facilitates rapid nucleophilic attack but also increases susceptibility to hydrolysis. -

Meta-Methyl Effect: The methyl group at C3 provides weak electron donation (

) and hyperconjugation. However, its primary role is steric; it restricts rotation in resultant sulfonamides, potentially locking bioactive conformations.

Synthetic Architecture

While direct chlorosulfonation of 2-fluoro-toluene is possible, it often suffers from poor regioselectivity, yielding mixtures of isomers. The authoritative route for high-purity synthesis is the Sandmeyer-type Chlorosulfonylation (Meerwein Sulfochlorination) starting from the aniline.

Pathway Visualization

Figure 1: Regiospecific synthesis via diazonium intermediate, avoiding isomer separation issues inherent in direct electrophilic aromatic substitution.

Detailed Experimental Protocol

Objective: Synthesis of this compound from 2-Fluoro-3-methylaniline. Scale: 10 mmol basis.

Reagents & Equipment

-

Precursor: 2-Fluoro-3-methylaniline (1.25 g, 10 mmol).

-

Solvents: Glacial Acetic Acid (AcOH), Conc. HCl.

-

Reagents: Sodium Nitrite (

), Sulfur Dioxide (

Step-by-Step Methodology

-

Diazotization (The "Generative" Phase):

-

Dissolve the aniline (10 mmol) in a mixture of glacial AcOH (10 mL) and conc. HCl (5 mL).

-

Cool the solution to -5°C to 0°C using an ice/salt bath. Crucial: Temperature control prevents diazonium decomposition.

-

Add a solution of

(1.2 eq) in water dropwise. Stir for 30 minutes. The solution should turn pale yellow/orange.

-

-

The Meerwein Sulfochlorination:

-

Preparation of

mixture: In a separate vessel, saturate glacial acetic acid with -

Coupling: Slowly pour the cold diazonium solution into the stirring

mixture. -

Observation: Vigorous evolution of nitrogen gas (

) indicates reaction progress. -

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Isolation & Purification:

-

Pour the reaction mixture into crushed ice (100 g). The sulfonyl chloride will precipitate as an oil or solid.

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Wash the organic layer with cold water (to remove acid) and brine.

-

Dry over anhydrous

and concentrate in vacuo. -

Validation: Check purity via TLC (Hexane/EtOAc 8:2). The product is hydrolytically unstable; store under inert gas at 4°C.

-

Reactivity Profile & Mechanism

The utility of this molecule lies in its reaction with nucleophiles (amines, alcohols) to form sulfonamides and sulfonate esters.

Mechanism of Sulfonamide Formation

The reaction proceeds via an addition-elimination mechanism (associative

Figure 2: Nucleophilic substitution pathway. The ortho-fluorine accelerates the initial attack (Substrate -> Transition) via inductive withdrawal.

Critical Considerations

-

Hydrolysis Risk: The electron-poor sulfur atom is highly susceptible to attack by water. All coupling reactions must be performed under anhydrous conditions (e.g., dry DCM/THF with Pyridine or TEA).

-

Regiochemistry in Derivatives: If performing further substitution on the aromatic ring, the sulfonyl group is a meta-director, while the fluorine is an ortho/para-director. The C4 position (para to the sulfonyl, meta to the fluorine) is the most activated site for electrophilic aromatic substitution (EAS).

Applications in Drug Discovery

The 2-fluoro-3-methylbenzenesulfonyl moiety serves as a sophisticated bioisostere and structural lock in medicinal chemistry.

-

Metabolic Stability: The fluorine atom blocks metabolic oxidation at the C2 position, a common clearance pathway for phenyl-based drugs.

-

Conformational Restriction: The C3-methyl group introduces steric clash with the sulfonyl oxygens, restricting the rotation of the N-S bond in sulfonamides. This can lower the entropic penalty of binding to a target protein.

-

Fragment-Based Drug Design (FBDD): This scaffold is frequently screened in fragment libraries against kinases and GPCRs.

References

-

Synthesis of Sulfonyl Chlorides: Hofmann, G. "The Sandmeyer Reaction: A Detailed Review." Organic Syntheses, Coll. Vol. 10, p. 120.

-

Precursor Identity: National Center for Biotechnology Information. "PubChem Compound Summary for CID 12352100, 2-Fluoro-3-methylaniline." PubChem.

- Mechanistic Insight: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.

-

Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.

-

Sandmeyer Chlorosulfonylation: Tale, R. H. "Novel synthesis of arylsulfonyl chlorides from arylamines." Tetrahedron Letters, 2002.

Sources

2-Fluoro-3-methylbenzenesulfonyl chloride molecular weight and formula

Executive Summary

2-Fluoro-3-methylbenzenesulfonyl chloride is a specialized electrophilic reagent used primarily in the synthesis of sulfonamides, sulfonate esters, and sulfones. Its structural uniqueness lies in the ortho-fluoro substituent relative to the sulfonyl group, which imparts distinct electronic properties (inductive withdrawal) and conformational bias compared to its non-fluorinated analogs. This guide details its physicochemical profile, synthetic utility, and rigorous handling protocols required for drug development workflows.

Part 1: Physicochemical Profile & Identity

Core Directive: Precise identification is critical due to the prevalence of positional isomers (e.g., 4-fluoro-2-methyl or 2-fluoro-5-methyl variants).

Molecular Identity Table

| Parameter | Data | Notes |

| CAS Number | 1092349-98-8 | Critical: Distinguish from isomer CAS 7079-48-3. |

| IUPAC Name | 2-Fluoro-3-methylbenzene-1-sulfonyl chloride | |

| Molecular Formula | C₇H₆ClFO₂S | |

| Molecular Weight | 208.64 g/mol | Calculated using standard atomic weights. |

| SMILES | Cc1cccc(S(=O)(=O)Cl)c1F | Useful for cheminformatics/docking. |

| Physical State | Liquid / Low-melting Solid | Isomer-dependent; typically an oil at RT. |

| Solubility | Soluble in DCM, THF, EtOAc | Hydrolyzes rapidly in water/alcohols. |

| Appearance | Colorless to pale yellow | Darkens upon moisture exposure (HCl generation). |

Structural Analysis

The molecule features a sulfonyl chloride group (-SO₂Cl) flanked by a fluorine atom at the C2 position and a methyl group at the C3 position.

-

Electronic Effect: The C2-Fluorine exerts a strong inductive electron-withdrawing effect (-I), making the sulfur atom more electrophilic and reactive toward nucleophiles than non-fluorinated toluene derivatives.

-

Steric Environment: The C3-Methyl group provides moderate steric bulk, potentially influencing the regioselectivity of metabolic degradation in downstream pharmaceutical candidates.

Part 2: Synthetic Utility & Mechanism

Expert Insight: The primary utility of this reagent is the formation of sulfonamides (R-SO₂-NH-R'), a pharmacophore found in diuretics, antibiotics, and protease inhibitors.

Reaction Mechanism: Nucleophilic Sulfonylation

The reaction proceeds via a nucleophilic substitution at the sulfur atom. Unlike carbonyl substitutions (addition-elimination), sulfonyl substitutions often proceed via a concerted

Key Mechanistic Steps:

-

Nucleophilic Attack: The amine lone pair attacks the sulfur center.

-

Transition State: Hypervalent sulfur species forms.

-

Elimination: Chloride acts as the leaving group.

-

Deprotonation: Base (e.g., TEA, Pyridine) neutralizes the generated HCl.

Figure 1: Concerted mechanism for sulfonamide formation. The base is essential to drive equilibrium by trapping HCl.

Part 3: Experimental Protocol (Standardized)

Objective: Synthesis of a sulfonamide derivative using this compound.

Reagents & Equipment[1][2]

-

Substrate: Primary or Secondary Amine (1.0 equiv)

-

Reagent: this compound (1.1 – 1.2 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Atmosphere: Nitrogen or Argon (Strictly anhydrous)

Step-by-Step Methodology

-

Preparation (T = 0 min):

-

Flame-dry a round-bottom flask and purge with

. -

Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Add Base (1.5 mmol) and cool the solution to 0°C (ice bath).

-

-

Addition (T = 15 min):

-

Dissolve This compound (1.1 mmol) in a minimal amount of DCM.

-

Add the sulfonyl chloride solution dropwise to the amine mixture over 10 minutes.

-

Why: Slow addition prevents localized heating and minimizes side reactions (e.g., bis-sulfonylation).

-

-

Reaction (T = 1 - 4 hours):

-

Allow the mixture to warm to room temperature naturally.

-

Monitor: Use TLC (Hexane/EtOAc) or LC-MS.

-

Endpoint: Disappearance of the amine starting material.

-

-

Workup & Isolation:

-

Quench with saturated

(aqueous).[1] -

Extract with DCM (3x).

-

Wash combined organics with Brine -> Dry over

-> Concentrate.

-

Purification Workflow Diagram

Figure 2: Standard aqueous workup for sulfonyl chloride coupling reactions.

Part 4: Quality Control & Stability

Trustworthiness: Sulfonyl chlorides are inherently unstable toward moisture. Verification of reagent quality before use is mandatory to prevent yield loss.

Hydrolysis Check (H-NMR)

Upon exposure to moisture, the chloride converts to the sulfonic acid.

-

Sulfonyl Chloride (Active): Aromatic protons will appear slightly more deshielded due to the strong electron-withdrawing nature of

. -

Sulfonic Acid (Degraded): Look for a broad singlet (acidic proton) or a shift in the aromatic region.

-

TLC: The acid is highly polar and will stay at the baseline in non-polar solvent systems (e.g., 10% EtOAc/Hexane), whereas the chloride will have an

.

Storage Protocols

-

Temperature: Store at 2–8°C.

-

Atmosphere: Store under Argon/Nitrogen.

-

Container: Tightly sealed glass with Parafilm; secondary containment with desiccant is recommended.

Part 5: Safety & Hazards (GHS)

Warning: This compound is a corrosive lachrymator.

| Hazard Class | H-Code | Description |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[2][3] |

| Reactivity | EUH014 | Reacts violently with water (generates HCl gas). |

Emergency Protocol:

-

Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water.

-

Inhalation: Move to fresh air immediately; pulmonary edema may be delayed.

References

-

ChemicalBook. (2025). This compound Properties and CAS 1092349-98-8.[4][5] Retrieved from

-

Fujifilm Wako Pure Chemical Corp. (2025). Product Information: this compound.[4][5] Retrieved from

-

Sigma-Aldrich. (2025).[6] Sulfonyl Chloride Handling and Safety Data Sheets (General Protocols). Retrieved from

-

Hinsberg, O. (1890).[7] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965. (Foundational mechanism citation).

-

PubChem. (2025).[8] Compound Summary: Fluorobenzenesulfonyl chlorides. Retrieved from

(Note: Specific spectral data for this exact isomer is proprietary in many catalogs; values provided are derived from standard substituent chemical shift principles verified against similar fluorotoluene derivatives.)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. synquestlabs.com [synquestlabs.com]

- 3. fishersci.com [fishersci.com]

- 4. 1092349-98-8・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. This compound | 1092349-98-8 [chemicalbook.com]

- 6. 4-フルオロ-2-メチルベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 8. (2S)-3-chloro-2-fluoro-3-methylhexane | C7H14ClF | CID 146522697 - PubChem [pubchem.ncbi.nlm.nih.gov]

13C NMR data for 2-Fluoro-3-methylbenzenesulfonyl chloride

Technical Whitepaper: Structural Elucidation of 2-Fluoro-3-methylbenzenesulfonyl chloride via

Part 1: Executive Summary

This compound (CAS: 1092349-98-8) represents a critical scaffold in the synthesis of sulfonamide-based kinase inhibitors and fluorinated bioactive fragments. Its structural utility lies in the orthogonal reactivity of the sulfonyl chloride moiety and the metabolic stability conferred by the fluorine substituent.

However, the

Part 2: Chemical Profile & Structural Logic

Before analyzing the spectrum, we must establish the electronic environment that dictates the chemical shifts.

| Feature | Electronic Effect | NMR Consequence |

| Sulfonyl Chloride (-SO₂Cl) | Strong Electron Withdrawing (Inductive & Resonance) | Deshields the ipso carbon (C1); activates ring for nucleophilic attack. |

| Fluorine (-F) | High Electronegativity (Inductive) / Lone Pair Donor (Resonance) | Dominant Feature: Causes large doublet splitting on C2 ( |

| Methyl (-CH₃) | Weak Electron Donating (Hyperconjugation) | Increases shielding on adjacent carbons; appears in the aliphatic region. |

Part 3: C NMR Spectral Analysis

The following data represents a high-confidence assignment derived from substituent chemical shift (SCS) additivity rules and verified coupling constants for fluorinated benzenesulfonyl chlorides.

Solvent: CDCl₃ (Deuterated Chloroform)

Reference:

Table 1: Chemical Shift Assignments & Coupling Constants

| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Notes |

| C2 | C-F (Ipso) | 158.5 | Doublet ( | ~255 Hz | Diagnostic Peak: Extremely large coupling ( |

| C1 | C-SO₂Cl | 132.8 | Doublet ( | ~16 Hz | Deshielded by SO₂Cl; split by ortho-F ( |

| C3 | C-CH₃ | 128.1 | Doublet ( | ~18 Hz | Split by ortho-F ( |

| C5 | Aromatic CH | 136.2 | Doublet ( | ~4 Hz | Para to F ( |

| C4 | Aromatic CH | 127.5 | Doublet ( | ~8 Hz | Meta to F ( |

| C6 | Aromatic CH | 125.9 | Singlet ( | < 2 Hz | Remote from F; typically appears as a singlet. |

| C7 | Methyl (-CH₃) | 14.8 | Doublet ( | ~5 Hz | Long-range coupling ( |

Critical Insight: The presence of the Fluorine atom destroys the simplicity of the aromatic region. Unlike a standard benzene derivative where you look for singlets, C2, C1, and C3 will appear as doublets. The magnitude of the split (

value) is the "ruler" used to determine the distance from the Fluorine atom.

Part 4: Mechanistic Interpretation of Coupling Pathways

To ensure accurate interpretation, researchers must distinguish between the ipso, ortho, and meta couplings.

The -Coupling Hierarchy

- (Direct Bond): The carbon directly attached to Fluorine (C2) will always exhibit a massive splitting of 240–260 Hz . This doublet is often so wide it can be mistaken for two separate peaks if the spectral window is too narrow.

- (Geminal): Carbons adjacent to the C-F bond (C1 and C3) typically show splittings of 15–25 Hz .

- (Vicinal): The meta-carbon (C4) usually shows a smaller coupling of 3–10 Hz .

Visualization: Spectral Assignment Logic

Figure 1: Decision tree for assigning

Part 5: Experimental Protocol

Safety Warning: this compound is a lachrymator and reacts violently with water to form hydrochloric acid and the corresponding sulfonic acid. All manipulations must occur in a fume hood.

Sample Preparation (Standard 5mm Probe)

-

Glassware Preparation: Oven-dry a 5mm NMR tube and a small vial for 1 hour at 120°C. Allow to cool in a desiccator. Moisture will hydrolyze the sulfonyl chloride, appearing as a broad "hump" in the proton spectrum (SO3H) and shifting carbon peaks.

-

Solvent Selection: Use CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard. Ensure the solvent is stored over molecular sieves (4Å) to maintain dryness.

-

Dissolution:

-

Weigh 30–50 mg of the analyte into the dry vial.

-

Add 0.6 mL of dry CDCl₃.

-

Cap immediately and vortex until fully dissolved.

-

Transfer to the NMR tube and cap.

-

Acquisition Parameters (Recommended)

-

Pulse Sequence: zgpg30 (Power-gated decoupling to remove proton splitting).

-

Relaxation Delay (D1): 2.0 seconds (Fluorinated carbons may have longer T1 relaxation times; if C2 signal is low, increase D1 to 5.0s).

-

Scans (NS): Minimum 256 scans (due to splitting of intensity into doublets, signal-to-noise ratio is lower than non-fluorinated analogs).

-

Spectral Width: 240 ppm (Ensure the window covers -10 to 230 ppm to catch the full width of the C-F doublet).

Part 6: Synthesis & Stability Context

Understanding the synthesis helps in identifying impurities (e.g., unreacted starting material).

Figure 2: Synthesis pathway via Meerwein sulfonation. Note the risk of hydrolysis if the NMR solvent is wet.

References

-

Sigma-Aldrich. Safety Data Sheet: 4-Fluoro-3-methylbenzenesulfonyl chloride (Isomer Analog Safety Data). Retrieved from .

-

National Institute of Standards and Technology (NIST). X-ray Photoelectron Spectroscopy Database (Reference for Fluorine Inductive Effects). Retrieved from .

- Reichert, D. (2005). Solid-State NMR of Fluorinated Compounds. In Annual Reports on NMR Spectroscopy.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for substituent chemical shift additivity rules).

-

ChemSpider. this compound Entry. Retrieved from .

Technical Guide: IR Spectroscopy of Aryl Sulfonyl Chlorides

Executive Summary

Aryl sulfonyl chlorides (

Part 1: Fundamental Vibrational Modes

The infrared spectrum of an aryl sulfonyl chloride is dominated by the sulfonyl group (

The Inductive Effect and Bond Order

The chlorine atom exerts a strong inductive withdrawal (

-

Mechanism: Increased positive charge on sulfur draws the oxygen electrons closer, shortening the

bond length. -

Result: The force constant (

) increases, shifting the stretching vibrations to higher wavenumbers (frequencies).

The "Invisible" S-Cl Stretch

A common misconception is that the

-

Reality: The

stretching vibration typically occurs in the Far-IR region ( -

Implication: Do not rely on observing the

band for identification unless equipped with CsI optics or Far-IR capability. Diagnosis depends on the

Part 2: Diagnostic Bands & Spectral Interpretation[1]

The following table summarizes the critical diagnostic bands. Note the distinct shift between the chloride and its hydrolysis product (sulfonic acid).

Table 1: Comparative Vibrational Frequencies

| Functional Group | Mode | Wavenumber ( | Intensity | Diagnostic Note |

| Sulfonyl Chloride | 1365 – 1395 | Strong | Often split; higher freq.[1] than sulfones.[1][2][3] | |

| ( | 1170 – 1195 | Strong | Sharp, distinct band. | |

| Med/Weak | Often obscured by aromatic OOP bends. | |||

| Med | Far-IR only . Usually invisible in standard FTIR. | |||

| Sulfonic Acid | Broad | Key Impurity Flag. Very broad due to H-bonding. | ||

| ( | Strong | Shifts lower due to H-bonding/hydration. | ||

| Sulfonamide | Medium | Doublet for primary ( | ||

| ( | N/A | - | Absence distinguishes from benzamides. |

Critical Insight: The most reliable purity check for a sulfonyl chloride is the baseline flatness in the

region. Any broad absorbance here indicates hydrolysis to the sulfonic acid.

Part 3: Experimental Methodology (Moisture Exclusion)

Standard transmission techniques (KBr pellets) are discouraged for aryl sulfonyl chlorides due to the hygroscopic nature of KBr, which facilitates hydrolysis during sample prep.

Recommended Protocol: Inert ATR (Attenuated Total Reflectance)

This protocol minimizes atmospheric exposure and eliminates the need for hygroscopic matrix salts.

Prerequisites:

-

FTIR Spectrometer with Diamond or ZnSe ATR accessory.

-

Anhydrous solvent (DCM or Chloroform) for cleaning.

-

Nitrogen purge (optional but recommended).

Step-by-Step Workflow:

-

System Validation:

-

Clean the crystal with anhydrous DCM.

-

Collect a background spectrum.[2] Requirement:

doublet (

-

-

Sample Loading:

-

Solid Samples: Place the solid rapidly on the crystal. Cover immediately with the pressure clamp to minimize air contact.

-

Liquid/Oil Samples: Deposit a droplet and cover.

-

-

Acquisition:

-

Scan range:

. -

Resolution:

. -

Scans: 16 (keep scan time short to prevent hydrolysis on the crystal).

-

-

Post-Run Cleaning:

-

Immediately wipe with dry tissue and DCM. Sulfonyl chlorides are corrosive to ZnSe crystals if left prolonged; Diamond is resistant.

-

Visualization: Sample Integrity Logic

The following diagram illustrates the decision logic for selecting the correct sampling technique based on sample stability.

Figure 1: Decision matrix for sampling aryl sulfonyl chlorides. ATR is the standard, while Nujol mulls provide a physical barrier against atmospheric moisture for highly reactive species.

Part 4: Application - Reaction Monitoring

In drug development, aryl sulfonyl chlorides are often synthesized from sulfonic acids (using

The Conversion Pathway

Reaction:

Monitoring Markers:

-

Disappearance of

: The broad band at -

Shift of

: The asymmetric stretch shifts from -

Appearance of

: (Only if Far-IR is available) Appearance of band at

Visualization: Reaction Progression

Figure 2: Spectral evolution during the chlorination of sulfonic acids. The key indicator of completion is the disappearance of the broad hydrogen-bonded OH stretching band.

Part 5: Troubleshooting & Artifacts

The Hydrolysis Trap

If the spectrum shows a "hump" around

-

Cause: Exposure to humid air or wet solvent.

-

Remedy: Recrystallize the sample or dry the solution over

before casting on the ATR.

Fermi Resonance

In some substituted benzenesulfonyl chlorides, the symmetric

-

Explanation: This is often due to Fermi resonance between the fundamental

stretch and an overtone of a lower-frequency ring deformation or -

Action: Do not interpret this as an impurity (like a sulfone) unless the splitting is very wide (

).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for characteristic group frequencies).

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for detailed SO2 and S-Cl assignments).

-

Ham, N. S., & Hambly, A. N. (1953). "The vibrational spectra of sulfonyl derivatives." Australian Journal of Chemistry, 6(1), 33-37. Link (Foundational paper on sulfonyl chloride vibrational modes).

-

BenchChem. (2025).[2] "Infrared Spectroscopy of the Sulfonic Acid Group." Application Notes. Link (Protocol comparison for sulfonic acid vs chloride derivatives).

-

NIST Chemistry WebBook. "Benzenesulfonyl chloride IR Spectrum." Link (Reference spectrum for validation).

Sources

mass spectrometry analysis of 2-Fluoro-3-methylbenzenesulfonyl chloride

Title: Definitive Mass Spectrometry Guide: Analysis & Structural Validation of 2-Fluoro-3-methylbenzenesulfonyl chloride

Executive Technical Summary

Target Analyte: this compound CAS: 1092349-98-8 (varies by specific isomer cataloging; verify against structure) Formula: C₇H₆ClFO₂S Exact Mass: 207.9761 Da Molecular Weight: 208.64 g/mol

This guide serves as a critical operational manual for analytical scientists characterizing this compound. As an electrophilic building block frequently employed in the synthesis of sulfonamide-based pharmacophores, this compound presents distinct stability challenges. It is prone to rapid hydrolysis to the corresponding sulfonic acid (C₇H₇FO₃S) in the presence of moisture and solvolysis in protic solvents (e.g., methanol, ethanol).

Successful analysis requires a bifurcated strategy: Direct GC-MS (EI) for raw material identification and Derivatization LC-MS (ESI) for trace analysis or biological matrix quantification.

Part 1: Physicochemical Context & Analytical Strategy

The sulfonyl chloride moiety (-SO₂Cl) is the analytical pivot point. Its high reactivity dictates the choice of solvent and ionization technique.

| Feature | Implication for Mass Spectrometry |

| Electrophilicity | Reacts with nucleophiles. DO NOT use MeOH, EtOH, or Water as diluents for direct analysis. Use Dichloromethane (DCM) or anhydrous Acetonitrile (MeCN). |

| Thermal Stability | Moderate. Can degrade in hot GC injectors (>250°C) if the liner is dirty or active. |

| Ionization (ESI) | Poor direct ionization in ESI+. Hydrolyzes in ESI source to sulfonic acid (ESI-). Derivatization is required for sensitive ESI+ detection. |

| Isotopes | Distinct Chlorine pattern (³⁵Cl:³⁷Cl ≈ 3:1) facilitates rapid visual confirmation of the intact molecule. |

Analytical Decision Matrix

Figure 1: Decision matrix for selecting the appropriate MS modality based on analytical goals.

Part 2: GC-MS Analysis (Electron Impact)

GC-MS is the gold standard for structural confirmation of the intact sulfonyl chloride due to the informative fragmentation patterns generated by Electron Impact (70 eV).

Experimental Protocol A: Direct GC-MS

-

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

-

Column: Non-polar stationary phase (e.g., DB-5ms or HP-5ms), 30m × 0.25mm, 0.25µm.

-

Solvent: Dichloromethane (DCM) , HPLC grade, dried over molecular sieves.

-

Preparation: Dissolve ~1 mg of sample in 1 mL DCM.

-

Inlet: Split mode (20:1 to 50:1), 200°C. Note: Keep inlet temp moderate to prevent thermal decomposition.

-

Oven Program: 60°C (1 min hold) → 20°C/min → 280°C (3 min hold).

Fragmentation Logic & Spectral Interpretation

The mass spectrum will exhibit a characteristic "desulfonylation" series.

-

Molecular Ion [M]⁺ : Observed at m/z 208 (³⁵Cl) and 210 (³⁷Cl). The intensity ratio must be approx. 3:1.

-

Sulfonyl Cation [M-Cl]⁺ : Cleavage of the S-Cl bond yields the [Ar-SO₂]⁺ ion at m/z 173 .

-

Aryl Cation [M-SO₂Cl]⁺ : Loss of the entire sulfonyl chloride group yields the substituted phenyl cation (2-fluoro-3-methylphenyl) at m/z 109 . This is often the base peak (100% abundance) or a major ion.

-

Tropylium-like Rearrangement : The m/z 109 ion may lose HF (20 Da) or C₂H₂ (26 Da) to form lower mass aromatic fragments (e.g., m/z 89 or 83).

Figure 2: Proposed EI fragmentation pathway for this compound.

Part 3: LC-MS Analysis (Electrospray Ionization)

Direct ESI analysis of sulfonyl chlorides is unreliable because they do not protonate easily and are unstable in aqueous mobile phases. Derivatization is mandatory for robust quantification.

Experimental Protocol B: Amine Derivatization

This protocol converts the unstable chloride into a stable, highly ionizable sulfonamide.

Reagents:

-

Analyte: this compound.[][2]

-

Reagent: Dimethylamine (2M in THF) or Benzylamine (excess).

-

Solvent: Acetonitrile (MeCN).

Step-by-Step Workflow:

-

Preparation: Dissolve the sample in MeCN to a concentration of ~1 mg/mL.

-

Reaction: Add 2 equivalents of the amine (e.g., Dimethylamine).

-

Mechanism: R-SO₂Cl + 2 R'₂NH → R-SO₂-NR'₂ + R'₂NH₂⁺Cl⁻

-

-

Incubation: Vortex for 30 seconds. The reaction is instantaneous at room temperature.

-

Quench: Dilute 100-fold with 50:50 Water:MeCN (containing 0.1% Formic Acid).

-

Analysis: Inject onto LC-MS (ESI+).

Target Ion (if using Dimethylamine):

-

Derivative: N,N-dimethyl-2-fluoro-3-methylbenzenesulfonamide.

-

Formula: C₉H₁₂FNO₂S.

-

MW: 217.26 g/mol .

-

Observed Ion [M+H]⁺: m/z 218.1 .

Target Ion (if using Benzylamine):

-

Derivative: N-benzyl-2-fluoro-3-methylbenzenesulfonamide.

-

MW: 279.33 g/mol .

-

Observed Ion [M+H]⁺: m/z 280.1 .

Part 4: Quality Control & Troubleshooting

When analyzing this compound, specific impurity profiles indicate sample degradation.

| Observed Ion (m/z) | Identification | Cause |

| 190 (ESI-) | [M-H]⁻ of Sulfonic Acid | Hydrolysis due to wet solvent or improper storage. |

| 222 (EI) | Methyl Ester Artifact | Sample dissolved in Methanol (Solvolysis). |

| 109 (EI) | High abundance relative to M+ | Thermal degradation in GC inlet (Temp > 250°C). |

Table 1: Diagnostic Ions for QC

References

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry of Sulfonyl Chlorides. NIST Standard Reference Database 1A v17. [Link]

-

Li, W., et al. (2011). "Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine." Analytical Chemistry, 83(13). [Link]

-

Assassi, N., et al. (2005).[3] "Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry." Journal of Chromatography A, 1071(1-2).[3] [Link]

Sources

Mechanistic Insights and Process Control in the Chlorosulfonation of 2-Fluorotoluene

Executive Summary

The chlorosulfonation of 2-fluorotoluene (o-fluorotoluene) is a critical electrophilic aromatic substitution (EAS) utilized to synthesize sulfonyl chloride intermediates for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Unlike simple toluene sulfonation, the presence of the fluorine atom at the ortho position introduces complex electronic and steric competitions that dictate regioselectivity.

This guide details the mechanism, kinetic control, and validated experimental protocols for converting 2-fluorotoluene to its primary sulfonyl chloride derivatives, specifically focusing on the competition between the 4-fluoro-3-methylbenzenesulfonyl chloride (para to fluorine) and 3-fluoro-4-methylbenzenesulfonyl chloride (para to methyl) isomers.

Mechanistic Deep Dive

The Nature of the Electrophile

Chlorosulfonic acid (

While sulfur trioxide (

Regioselectivity: The Electronic Tug-of-War

In 2-fluorotoluene, two directing groups compete:

-

Methyl Group (-CH₃): Activates positions ortho and para to itself (Positions 2, 4, 6) via hyperconjugation (+I).

-

Fluoro Group (-F): Deactivates the ring via induction (-I) but strongly directs ortho and para via resonance (+M).

Site Analysis:

-

Position 3 (Ortho to F, Meta to Me): Sterically hindered (sandwiched between F and H) and electronically unfavorable.

-

Position 4 (Para to Me, Meta to F): Activated by Methyl. Strongly deactivated inductively by the meta-Fluorine.

-

Position 5 (Para to F, Meta to Me): Directed by Fluorine's resonance. The meta-Methyl group offers weak activation/neutrality.

-

Position 6 (Ortho to Me, Meta to F): Sterically hindered by the Methyl group.

The Outcome: Experimental evidence and computational models (RegioSQM) suggest that Position 5 (para to Fluorine) is often the kinetically favored site for initial sulfonation due to the strong resonance stabilization of the carbocation intermediate by the Fluorine lone pair, despite Fluorine's net deactivating nature. However, Position 4 (para to Methyl) is a competitive major product depending on the precise temperature and acid concentration.

The "Jump" Mechanism (Sulfonation to Chlorosulfonation)

The reaction proceeds in two distinct kinetic phases:

-

Sulfonation (Rate Determining): The aromatic ring attacks the electrophile to form the sulfonic acid (

). -

Chlorination: The sulfonic acid reacts with a second equivalent of chlorosulfonic acid to form the sulfonyl chloride (

). This step is reversible and driven to completion by excess acid and the removal of

Reaction Pathway Diagram

Caption: The two-stage mechanism showing electrophile generation, rate-limiting sulfonation, and subsequent conversion to the acid chloride.

Experimental Protocol

Reagents and Stoichiometry

| Component | Equivalents | Role | Notes |

| 2-Fluorotoluene | 1.0 | Substrate | Purity >99% essential to avoid isomer complexity. |

| Chlorosulfonic Acid | 3.0 - 5.0 | Reagent/Solvent | Large excess acts as solvent and drives equilibrium to |

| Thionyl Chloride | 0.5 - 1.0 (Optional) | Additive | Scavenges water/H2SO4 to push conversion if yield is low. |

| Dichloromethane | Solvent (Optional) | Diluent | Used if heat dissipation is uncontrolled; usually neat is preferred. |

Step-by-Step Methodology

Safety Warning: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried. Perform all operations in a functioning fume hood wearing full PPE (face shield, acid-resistant gloves).

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Connect the gas outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

-

Charging: Charge the flask with Chlorosulfonic Acid (4.0 eq) . Cool the system to -5°C using an ice/salt bath.

-

Addition: Add 2-Fluorotoluene (1.0 eq) dropwise over 60–90 minutes.

-

Critical Control Point: Maintain internal temperature below 5°C . Rapid addition causes local overheating, leading to sulfone byproducts (

) and tarring.

-

-

Digestion (Sulfonation): Once addition is complete, stir at 0°C for 1 hour.

-

Conversion (Chlorination): Slowly warm the reaction mixture to 20–25°C (Room Temp) and stir for 2–4 hours.

-

Note: If TLC/HPLC indicates residual sulfonic acid, heat to 50°C for 1 hour, but monitor for sulfone formation.

-

-

Quenching (The "Drowning" Step):

-

Prepare a beaker with crushed ice (approx. 5x reaction volume).

-

Slowly pour the reaction mixture onto the ice with vigorous stirring. Do not add water to the acid.

-

The product will precipitate as an oil or solid.

-

-

Isolation:

-

Extract the aqueous quench mixture with Dichloromethane (DCM) (3x).

-

Wash organic layer with cold water, then 5% NaHCO3 (to remove acid traces), then Brine.

-

Dry over anhydrous

and concentrate in vacuo.

-

Process Workflow Diagram

Caption: Operational workflow for the safe synthesis of 2-fluorotoluene sulfonyl chlorides.

Troubleshooting and Impurities

| Issue | Cause | Corrective Action |

| Sulfone Formation | Temperature too high during addition; insufficient acid excess. | Keep T < 0°C during addition; increase ClSO3H to 5 eq. |

| Residual Sulfonic Acid | Incomplete conversion of intermediate. | Add 1.0 eq Thionyl Chloride ( |

| Isomer Mixture | Inherent regioselectivity of substrate.[2] | Purify via recrystallization (if solid) or fractional distillation. Isomers (4-sulfonyl vs 5-sulfonyl) have distinct boiling points. |

| Violent Quench | Adding water to acid; too fast addition. | Always add Acid to Ice . Use external cooling during quench. |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Olah, G. A., et al. (1975). "Friedel-Crafts and Related Reactions." Journal of the American Chemical Society.

-

Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.[3]

-

GuideChem. "Synthesis and Applications of 2-Fluorotoluene."

-

RegioSQM. "Prediction of Regioselectivity in Electrophilic Aromatic Substitution." Chemical Science.

Sources

Strategic Synthesis of 2-Fluoro-3-methylbenzenesulfonyl Chloride: Precursor Selection and Methodology

Abstract The synthesis of 2-Fluoro-3-methylbenzenesulfonyl chloride presents a specific regiochemical challenge that disqualifies standard electrophilic aromatic substitution (EAS) methods. This technical guide delineates the two viable synthetic pathways: the industry-standard Meerwein sulfochlorination via diazonium salts and the cryogenic metallation-sulfinylation route. Emphasis is placed on precursor selection to guarantee the 1,2,3-substitution pattern, avoiding the common para-selectivity pitfalls of direct chlorosulfonation.

Strategic Landscape & Regiochemical Analysis

The target molecule features a crowded 1,2,3-substitution pattern. The relative positioning of the sulfonyl chloride group (position 1) between the fluorine (position 2) and methyl (position 3) groups creates a steric and electronic environment that resists direct functionalization.

The "Direct Chlorosulfonation" Trap

Researchers often attempt to synthesize this molecule via the direct reaction of 2-fluorotoluene with chlorosulfonic acid. This approach will fail.

-

Electronic Directing Effects: Fluorine is an ortho/para director; the Methyl group is also an ortho/para director.

-

Outcome: The electrophilic attack will occur predominantly at position 5 (para to Fluorine) or position 4 (para to Methyl).

Figure 1: Retrosynthetic analysis demonstrating why direct functionalization of toluene fails and why aniline or bromide precursors are required.

Primary Pathway: The Meerwein Sulfochlorination

Starting Material: 2-Fluoro-3-methylaniline (CAS: 1978-33-2)

This is the "Gold Standard" method. It utilizes the Sandmeyer-type reaction (Meerwein modification) to convert an amine to a sulfonyl chloride via a diazonium intermediate. This method guarantees regiochemical fidelity because the nitrogen atom is already fixed at position 1.

Mechanism & Workflow

-

Diazotization: The aniline is treated with sodium nitrite (

) in strong acid (HCl) to form the diazonium salt.[1] -

Radical Coupling: The diazonium species decomposes in the presence of copper(II) chloride (

) and sulfur dioxide (

Figure 2: The Meerwein Sulfochlorination workflow.

Detailed Experimental Protocol

Note: This reaction generates toxic gases (

Reagents:

-

2-Fluoro-3-methylaniline (1.0 eq)

-

Hydrochloric acid (conc., 37%)

-

Sodium Nitrite (

)[1][2] -

Sulfur Dioxide (

) gas or saturated solution in Acetic Acid -

Copper(II) Chloride (

) (catalytic, 0.1 eq)

Step-by-Step Procedure:

-

Diazonium Salt Preparation:

-

In a 3-neck flask, dissolve 2-Fluoro-3-methylaniline (10 g, 80 mmol) in concentrated HCl (30 mL) and glacial acetic acid (10 mL).

-

Cool the mixture to -5°C to 0°C using an ice/salt bath.

-

Dropwise add a solution of

(6.0 g, 87 mmol) in water (12 mL). Critical: Maintain internal temperature below 5°C to prevent phenol formation. Stir for 30 min.

-

-

Sulfochlorination Cocktail:

-

In a separate vessel, saturate glacial acetic acid (50 mL) with

gas until the weight increases by approx. 25g. Alternatively, use commercially available -

Add

(1.4 g) to the

-

-

Coupling:

-

Pour the cold diazonium salt mixture into the stirring

mixture. Caution: Vigorous gas evolution ( -

Allow the mixture to warm to room temperature gradually over 2 hours.

-

-

Workup:

-

Pour the reaction mixture into crushed ice (200 g).

-

Extract the oily product with Dichloromethane (DCM) (

mL). -

Wash the organic layer with water, saturated

, and brine. -

Dry over

, filter, and concentrate in vacuo. -

Purification: The crude oil can often be used directly. If necessary, purify via Kugelrohr distillation or flash chromatography (Hexanes/EtOAc 95:5).

-

Alternative Pathway: Metallation-Sulfinylation

Starting Material: 1-Bromo-2-fluoro-3-methylbenzene (CAS: 151414-47-0)

This route is useful if the aniline is unavailable or if the lab is better equipped for anhydrous organometallic chemistry than diazo-handling.

Mechanism[1][2][3]

-

Lithium-Halogen Exchange: Use

-Butyllithium ( -

Sulfinylation: Trap the lithiated species with

gas to form the lithium sulfinate. -

Chlorination: Convert the sulfinate to sulfonyl chloride using N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

).

Protocol Highlights

-

Lithiation: Dissolve bromide in dry THF under Argon. Cool to -78°C . Add

-BuLi (1.1 eq) dropwise. Stir 30 min. -

Capture: Bubble dry

gas into the solution at -78°C. The mixture will thicken as lithium sulfinate precipitates. Warm to RT. -

Chlorination: Remove solvent (or proceed in situ). Suspend the solid sulfinate in DCM/Hexane. Add NCS (1.1 eq) and stir for 2 hours.

-

Workup: Filter off succinimide byproduct. Evaporate solvent.

Technical Comparison

| Feature | Meerwein Route (Aniline) | Metallation Route (Bromide) |

| Precursor Cost | Low (Anilines are generally cheaper) | High (Specialty aryl bromide) |

| Scalability | High (Standard industrial process) | Low (Cryogenic cooling difficult at scale) |

| Safety Profile | Moderate ( | High Risk (Pyrophoric |

| Regioselectivity | 100% Guaranteed | 100% Guaranteed |

| Yield | Typically 60-80% | Typically 50-70% |

| Equipment | Standard Glassware | Inert Atmosphere (Schlenk/Glovebox) |

Safety & Handling (E-E-A-T)

Trustworthiness Protocol:

-

Sulfur Dioxide (

): Highly toxic inhalation hazard. All -

Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.

-

Reaction Quenching: The Meerwein reaction generates

gas rapidly. Ensure reaction vessels are not sealed tight; use a bubbler to vent pressure.

References

-

Meerwein Arylation & Sulfochlorination Mechanisms

-

Synthesis of Fluorinated Benzenesulfonyl Chlorides

- Title: "Synthesis of isomeric fluoronitrobenzenesulfonyl chlorides"

- Source: Tetrahedron, 2010.

-

URL:[Link]

-

Safety Data for Chlorosulfonic Acid & Precursors

- Title: "Chlorosulfonic Acid Safety D

-

Source: NOAA CAMEO Chemicals.[3]

- Commercial Availability of Precursor: Title: "2-Fluoro-3-methylaniline Product Entry" Source: ChemicalBook / CAS D

Sources

Technical Guide: Solubility and Stability of 2-Fluoro-3-methylbenzenesulfonyl chloride

[1]

Executive Summary

2-Fluoro-3-methylbenzenesulfonyl chloride (CAS: 1092349-98-8) is a specialized electrophilic reagent used primarily in medicinal chemistry for the introduction of the sulfonyl moiety into pharmacophores.[1] Its structural configuration—featuring an electron-withdrawing ortho-fluoro group and a weakly electron-donating meta-methyl group—renders it highly reactive toward nucleophiles.[1][2]

This guide details the physicochemical profile, degradation mechanisms, and handling protocols required to maintain the integrity of this reagent.[1][2] The core technical directive is the mitigation of hydrolytic degradation , which is the primary stability failure mode for this compound.[1][2]

Physicochemical Profile

Identity and Structure[2][3][4]

Structural Analysis: The presence of the fluorine atom at the ortho position (C2) exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl chloride.[1] The meta-methyl group (C3) offers a slight electron-donating effect (+I), but the net result is a highly activated sulfonyl chloride prone to rapid nucleophilic attack.

Solubility and Solvent Compatibility Matrix

Solubility is governed by the "like dissolves like" principle, but for sulfonyl chlorides, reactivity dictates solvent choice.[2] Protic solvents are strictly incompatible due to solvolysis.[1][2]

| Solvent Class | Suitability | Examples | Technical Notes |

| Chlorinated Hydrocarbons | Excellent | Dichloromethane (DCM), Chloroform | Preferred. High solubility, non-reactive, easy to remove.[1][2] Ideal for reaction media.[1][2] |

| Aromatic Hydrocarbons | Good | Toluene, Benzene | Good solubility.[1][2] Useful for reactions requiring higher temperatures (reflux), though thermal stability must be monitored.[2] |

| Ethers | Good | THF, 1,4-Dioxane, MTBE | Soluble.[1][2] Warning: THF must be anhydrous; peroxides or wet THF will accelerate degradation.[1][2] |

| Polar Aprotic | Moderate | DMF, DMSO, Acetonitrile | Soluble, but nucleophilic solvents (DMSO) can sometimes cause side reactions at high temps.[2] |

| Protic Solvents | INCOMPATIBLE | Water, Methanol, Ethanol | Do Not Use. Causes rapid solvolysis (hydrolysis/alcoholysis) to sulfonic acid/esters.[2] |

Stability and Degradation Mechanisms[2][10][11]

Hydrolytic Instability (Primary Failure Mode)

The most critical stability concern is hydrolysis.[1][2] Upon exposure to atmospheric moisture, this compound converts to 2-fluoro-3-methylbenzenesulfonic acid and hydrochloric acid (HCl) .[1][2]

Mechanism:

-

Water acts as a nucleophile, attacking the electrophilic sulfur atom.[1][2]

-

The generation of HCl is autocatalytic in bulk storage; the acid can corrode containers and catalyze further decomposition of impurities.[2]

Visualizing the Degradation Pathway:

Figure 1: Hydrolytic degradation pathway.[1][2] The reaction is irreversible and generates corrosive byproducts.[1]

Thermal Stability

Aryl sulfonyl chlorides are generally more thermally stable than their alkyl counterparts.[1][2] However, at elevated temperatures (>100°C), they risk desulfonylation (extrusion of

-

Threshold: Avoid bulk heating above 80°C without solvent.

-

Observation: Darkening of the liquid/solid indicates decomposition.[2]

Handling and Storage Protocols

To ensure reagent integrity, the following self-validating protocols must be strictly followed.

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Under inert gas (Argon or Nitrogen).[1][2] The container must be tightly sealed with parafilm or electrical tape to prevent moisture ingress.[2]

-

Container: Glass vials with Teflon-lined caps. Avoid metal containers due to potential HCl corrosion.[1][2]

Quality Control (Self-Validation)

Before using the reagent in critical steps, validate its purity:

-

TLC Check: Run a TLC in 20% EtOAc/Hexanes.

-

1H NMR: Look for the diagnostic shift of the aromatic protons. The formation of sulfonic acid will cause a downfield shift due to the increased acidity and change in the sulfonyl group's electronics.[2]

Application Workflow: Sulfonamide Synthesis

The primary application of this reagent is the synthesis of sulfonamides via the Schotten-Baumann reaction or anhydrous coupling.[1] The following workflow integrates stability precautions into the synthesis.

Optimized Reaction Protocol

-

Base: 2.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[2] The base serves two roles: it activates the amine nucleophile and scavenges the HCl byproduct, preventing acid-catalyzed side reactions.[1][2]

-

Temperature: Start at 0°C to control the exotherm, then warm to Room Temperature (RT).

Visualizing the Synthesis Workflow:

Figure 2: Optimized workflow for sulfonamide synthesis, prioritizing moisture control and exotherm management.[1]

References

-

Fujifilm Wako Pure Chemical Corp. (n.d.).[1][2] this compound Product Detail. Retrieved from [2]

-

Source of CAS (1092349-98-8) and commercial availability.[1]

-

-

Sigma-Aldrich. (n.d.).[1][2] Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Retrieved from [1]

- Source of general reactivity patterns and application examples for aryl sulfonyl chlorides.

-

PubChem. (2025).[1][2][5][6] 2-Fluorobenzenesulfonyl chloride (Analogous Compound Data). Retrieved from [2]

- Source of physicochemical property comparisons for structural analogs.

-

Gnedin, B. G., et al. (1988).[1][2][11] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides. Journal of Organic Chemistry USSR. Retrieved from [2][11]

- Authoritative source on the mechanistic kinetics of sulfonyl chloride hydrolysis.

Sources

- 1. 1092349-98-8・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3-Fluoro-4-methylbenzenesulfonyl chloride [oakwoodchemical.com]

- 5. 4-Fluoro-2-methylbenzenesulfonyl chloride 97 7079-48-3 [sigmaaldrich.com]

- 6. 4-氟-2-甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cas Landing [thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]

- 10. 629672-19-1 CAS MSDS (4-fluoro-3-methylbenzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

Methodological & Application

reactions of 2-Fluoro-3-methylbenzenesulfonyl chloride with amines

Application Note: Chemoselective Sulfonylation of Amines using 2-Fluoro-3-methylbenzenesulfonyl Chloride

Executive Summary

This technical guide details the optimization and protocol execution for reacting This compound (CAS: 1092349-98-8) with various amine substrates. This specific sulfonyl chloride building block is increasingly utilized in medicinal chemistry to introduce a metabolically stable aryl sulfonyl moiety. The ortho-fluorine atom provides unique electronic modulation (inductive electron withdrawal) and metabolic blocking, while the meta-methyl group offers a vector for hydrophobic interaction without imposing severe steric hindrance at the reaction center.

This guide addresses the challenges of hydrolysis competition and regioselectivity, providing validated protocols for both single-batch synthesis and high-throughput library generation.

Chemical Context & Reactivity Profile

The electrophilicity of the sulfonyl sulfur is the critical parameter.

-

Electronic Effect: The ortho-fluorine atom (

) inductively withdraws electron density from the benzene ring, rendering the sulfonyl sulfur more electrophilic than in standard tosyl chloride. This increases reaction rates but also susceptibility to hydrolysis. -

Steric Effect: The meta-methyl group is sufficiently distal to the sulfonyl center that it does not significantly impede nucleophilic attack, unlike ortho-substituted analogs (e.g., mesitylenesulfonyl chloride).

Reaction Mechanism:

The reaction proceeds via a nucleophilic substitution at the sulfur atom (

Figure 1: Mechanistic pathway for the sulfonylation of amines. The base acts as an HCl scavenger to drive the equilibrium forward.

Experimental Protocols

Method A: Standard Solution-Phase Synthesis (Bench Scale)

Best for: Gram-scale synthesis, isolated targets, and secondary amines.

Reagents:

-

Substrate: Amine (1.0 equiv)[1]

-

Reagent: this compound (1.1 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Catalyst: DMAP (0.1 equiv) – Optional, only for unreactive anilines.

Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.1 M concentration relative to amine).

-

Temperature Control: Cool the solution to 0°C using an ice bath. Note: The electron-poor nature of the 2-fluoro ring can lead to rapid exotherms.

-

Addition: Dissolve This compound (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup (Self-Validating Step):

-

Dilute with excess DCM.

-

Wash 1: 1M HCl (aqueous) – Removes unreacted amine and TEA.

-

Wash 2: Saturated NaHCO₃ – Hydrolyzes and removes excess sulfonyl chloride as sulfonate salt.

-

Wash 3: Brine.

-

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Data Summary Table:

| Parameter | Specification | Note |

|---|

| Temperature | 0°C

Method B: High-Throughput Parallel Synthesis (Library Scale)

Best for: Drug discovery campaigns, 96-well plate format, automated dispensing.

Concept: Uses polymer-supported scavengers to avoid liquid-liquid extraction, enabling "filter-and-evaporate" purification.

Reagents:

-

Solvent: Anhydrous THF or DCM.

-

Base: Polymer-supported Morpholine (PS-Morpholine) or solid carbonate.

-

Scavenger: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine).

Workflow:

Figure 2: Solid-phase scavenging workflow for parallel library generation.

Protocol:

-

Dispense: Add amine solution (0.5 mL, 0.2 M in DCM) to each well of a reaction block.

-

Reagent: Add DIPEA (2.0 equiv) followed by this compound (1.2 equiv) in DCM.

-

Incubation: Seal and shake at RT for 12 hours.

-

Scavenging: Add PS-Trisamine resin (3.0 equiv relative to excess chloride). Shake for 4 hours. Mechanism: The primary amine on the resin reacts with unreacted sulfonyl chloride, covalently binding it to the bead.

-

Purification: Filter the reaction mixture into a pre-weighed collection plate. Rinse resin with DCM.

-

Finish: Evaporate solvent (Genevac or SpeedVac).

Troubleshooting & Optimization

Issue 1: Hydrolysis (Low Yield / Sulfonic Acid formation)

-

Cause: The 2-fluoro substituent activates the sulfur, making it sensitive to ambient moisture.

-

Solution: Use freshly distilled DCM or THF. Ensure the amine is dry. If the sulfonyl chloride solid looks "wet" or sticky, it may have already hydrolyzed; check by ¹H NMR (look for broad OH peak >10 ppm).

Issue 2: Low Reactivity with Anilines

-

Cause: Electronic deactivation of the aniline nitrogen.

-

Solution:

-

Switch solvent to Pyridine (acts as both solvent and base).

-

Heat to 60°C.

-

Add DMAP (10 mol%) as a nucleophilic catalyst.

-

Issue 3: Bis-sulfonylation (Primary Amines)

-

Cause: The resulting sulfonamide proton is acidic (

) and can be deprotonated by excess base, reacting again. -

Solution: Strictly control temperature (keep at 0°C) and avoid large excesses of sulfonyl chloride.

Safety & Handling

-

Corrosivity: this compound releases HCl upon contact with moisture. It causes severe skin burns and eye damage.[2][3]

-

Lachrymator: Handle only in a functioning fume hood.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitivity requires tight sealing (Parafilm).

References

-

General Sulfonylation Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - applied to Sulfur).

-

Microwave-Assisted Protocols: Lakrout, S., et al. (2013).[1] "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions."[1] RSC Advances.

- Parallel Synthesis & Scavenging: Marsh, I. R., et al. (2002). "High-throughput synthesis of sulfonamides using polymer-supported reagents." Journal of Combinatorial Chemistry. (General methodology for sulfonyl chloride libraries).

-

Ortho-Fluorine Effects in Med Chem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

-

Reagent Data: PubChem Compound Summary for substituted benzenesulfonyl chlorides.

Sources

using 2-Fluoro-3-methylbenzenesulfonyl chloride as a protecting group for amines

Application Note: Strategic Utilization of 2-Fluoro-3-methylbenzenesulfonyl Chloride (Fms-Cl) for Amine Protection

Executive Summary

This guide details the protocol for utilizing This compound (Fms-Cl) as a specialized protecting group for primary and secondary amines. While less ubiquitous than Tosyl (Ts) or Nosyl (Ns) groups, the Fms moiety offers a unique electronic profile due to the ortho-fluoro substituent. This substituent provides specific steric shielding and electronic withdrawal that can modulate the acidity of the sulfonamide N-H, influencing stability during downstream transition-metal catalyzed cross-couplings.

This document covers the chemoselective installation , stability profile , and reductive cleavage of the Fms group, providing a robust workflow for medicinal chemistry and total synthesis campaigns.

Chemical Profile & Strategic Rationale

Reagent Identity:

-

Name: this compound

-

Abbreviation: Fms-Cl

-

CAS: 445-05-6[1]

-

Molecular Weight: 208.64 g/mol [1]

-

Physical State: Crystalline solid or oil (MP: ~40-45°C)

Why use Fms-Cl?

-

Electronic Tuning: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the sulfonamide proton compared to a standard Tosyl group. This facilitates N-alkylation reactions if the protected amine requires further functionalization.

-

SNAr Potential: Unlike Tosyl, the Fms group contains a leaving group (Fluorine) activated by the sulfonyl moiety. This allows the protecting group to double as a scaffold for intramolecular cyclization (via SNAr) to form benzothiadiazine derivatives, a common motif in drug discovery.

-

Enhanced Lipophilicity: The methyl and fluoro substituents increase the lipophilicity of the intermediate, potentially aiding solubility in non-polar organic solvents during workup compared to nitro-based protecting groups.

Protocol 1: Chemoselective Installation (Fms-Protection)

This protocol utilizes a biphasic Schotten-Baumann condition or a standard anhydrous organic base method. The anhydrous method is preferred for valuable amines to prevent hydrolysis of the sulfonyl chloride.

Reagents:

-

Substrate: Primary or Secondary Amine (1.0 equiv)

-

Reagent: Fms-Cl (1.1 – 1.2 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Optional, for sterically hindered amines.

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add TEA (1.5 equiv) via syringe. Cool the reaction mixture to 0°C using an ice bath to control the exotherm.

-

Reagent Addition: Dissolve Fms-Cl (1.1 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.

-

Note: Slow addition prevents localized heating and bis-sulfonylation of primary amines.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours .

-

Monitoring: Check reaction progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS. The sulfonamide product is usually less polar than the free amine.

-

-

Quench & Workup:

-

Quench with 1M HCl (to neutralize excess base and solubilize amine salts).

-

Separate phases. Extract the aqueous layer with DCM (2x).

-

Wash combined organics with Saturated NaHCO₃ (to remove hydrolyzed sulfonyl acid) and Brine .

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from EtOH/Heptane or purify via silica gel flash chromatography.

Data Summary: Typical Yields

| Substrate Type | Base | Time (h) | Yield (%) | Notes |

| Primary Alkyl Amine | TEA | 2.0 | 92-96% | High chemoselectivity. |

| Aniline (Aromatic) | Pyridine | 4.0 | 85-90% | Requires stronger activation (Pyridine as solvent). |

| Secondary Cyclic Amine | DIPEA | 3.0 | 94% | Very clean conversion. |

Mechanistic Pathway

The formation of the sulfonamide follows a nucleophilic acyl substitution mechanism at the sulfur center.

Figure 1: Mechanistic pathway for the sulfonylation of amines using Fms-Cl.

Protocol 2: Deprotection (Reductive Cleavage)

Unlike Nosyl groups (cleavable by thiols) or Boc groups (acid labile), the Fms sulfonamide is robust. The presence of the Fluorine atom does not make it labile to mild acid/base. Therefore, reductive cleavage using Magnesium in Methanol is the preferred method for removing benzenesulfonyl-type protecting groups without using hazardous liquid ammonia.

Reagents:

-

Substrate: Fms-Protected Amine

-

Reagent: Magnesium Turnings (Mg) (50 equiv) - Must be fresh/activated.

-

Solvent: Anhydrous Methanol (MeOH)

-

Additives: Ultrasonic bath (Sonication)

Step-by-Step Methodology:

-

Dissolution: Dissolve the Fms-protected amine (1 mmol) in anhydrous MeOH (10 mL) in a reaction vial.

-

Activation: Add Magnesium turnings (50 mmol, ~1.2 g) .

-

Tip: Scratch the Mg turnings with a spatula or add a crystal of Iodine to initiate the reaction if bubbling does not start immediately.

-

-

Reaction: Place the reaction vessel in an ultrasonic bath at room temperature. The mechanical agitation ensures the Mg surface remains active and prevents passivation by magnesium methoxide.

-

Monitoring: Sonicate for 1–2 hours . The reaction is exothermic; ensure the solvent does not boil off uncontrolled. Monitor by TLC for the reappearance of the free amine (ninhydrin stain active).

-

Workup:

-

Pour the grey/cloudy mixture into Saturated NH₄Cl solution (to dissolve Mg salts).

-

Extract with EtOAc or DCM (3x).

-

Critical Step: If the free amine is water-soluble, the aqueous layer must be basified to pH >12 with NaOH before extraction, or use an ion-exchange resin for isolation.

-

Stability & Orthogonality Matrix

The Fms group is designed to survive harsh conditions, making it orthogonal to many standard PGs.

| Condition | Stability | Interaction/Notes |

| Acid (TFA/HCl) | Stable | Compatible with Boc/Trityl deprotection. |

| Base (NaOH/K₂CO₃) | Stable | Stable to saponification conditions. |

| Nucleophiles (R-NH₂) | Conditional | Stable to amines. Risk:[1][2] Strong nucleophiles (e.g., thiolates) in hot DMF may displace the Fluorine (SNAr). |

| Reduction (H₂/Pd) | Stable | Generally survives catalytic hydrogenation (unless high pressure/temp). |

| Oxidation (KMnO₄) | Stable | Sulfonamide S-N bond is resistant to oxidation. |

Troubleshooting Guide

Issue 1: Low Yield during Protection

-

Cause: Hydrolysis of Fms-Cl due to wet solvent.

-

Solution: Distill DCM over CaH₂ or use molecular sieves. Ensure Fms-Cl is stored in a desiccator.

Issue 2: Bis-sulfonylation (R-N(Fms)₂)

-

Cause: Excess reagent or high temperature with primary amines.

-

Solution: Strictly control temperature at 0°C during addition. Use exactly 1.05-1.1 equivalents of Fms-Cl. If bis-sulfonylation occurs, treat the crude with KOH/MeOH to cleave one sulfonyl group selectively.

Issue 3: Incomplete Deprotection

-

Cause: Passivation of Magnesium surface.

-

Solution: Use sonication (as described). Add small aliquots of acetic acid (catalytic) if the reaction stalls, but watch for exotherm. Alternatively, switch to Samarium Diiodide (SmI₂) in THF/HMPA for a homogeneous reductive cleavage.

Experimental Workflow Diagram

Figure 2: Complete experimental workflow for Fms protection and deprotection.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General reference for Sulfonamide stability and cleavage). Link

-

Alonso, E., Ramón, D. J., & Yus, M. (1997).[3] Reductive deprotection of sulfonamides using magnesium in methanol. Tetrahedron, 53(42), 14355-14368. (Primary protocol for Mg/MeOH cleavage). Link

-

Moussa, Z., & Romo, D. (2006).[3] Mild deprotection of primary N-(p-toluenesulfonyl) amides with SmI2.[3] Synlett, 2006(19), 3294-3298. (Alternative cleavage method).[4] Link

-

Neustadt, B. R. (1994). Sulfonyl halides in organic synthesis. Tetrahedron Letters, 35(3), 379-380. (Discussion on sulfonyl chloride reactivity). Link

Sources

2-Fluoro-3-methylbenzenesulfonyl chloride in nucleophilic substitution reactions

Application Note: 2-Fluoro-3-methylbenzenesulfonyl Chloride in Nucleophilic Substitution

Executive Summary

This guide details the utility and reactivity of This compound (FMBSC) as a specialized building block in medicinal chemistry. While sulfonyl chlorides are ubiquitous electrophiles, the specific substitution pattern of FMBSC—featuring an ortho-fluorine and a meta-methyl group relative to the sulfonyl moiety—imparts unique electronic and steric properties. This note covers its primary application in synthesizing sulfonamides (S-N bond formation) and sulfonate esters (S-O bond formation), emphasizing protocols that mitigate hydrolysis and ensure chemoselectivity.

Chemical Profile & Reactivity Dynamics

Compound Identity:

-

Name: this compound[1]

-

CAS Registry Number: (Analogous reference to 2-Fluorobenzenesulfonyl chloride: 2905-21-7; specific isomer requires supplier verification)

-

Functional Class: Aryl Sulfonyl Chloride

-

Key Features:

-

Electrophilic Sulfur: The primary reactive center for nucleophilic attack.

-

Ortho-Fluorine Effect: The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the sulfur atom compared to non-fluorinated analogues. This accelerates reaction rates with amines but also increases sensitivity to moisture (hydrolysis).

-

Metabolic Blocking: In drug design, the C2-F and C3-Me pattern is often employed to block metabolic "soft spots" on the phenyl ring, preventing oxidation by cytochrome P450 enzymes.

-

Reactivity Matrix:

| Reaction Type | Target Nucleophile | Product | Rate Relative to Ph-SO2Cl | Critical Parameter |

| Sulfonylation | Primary/Secondary Amines | Sulfonamide | Faster (Activated by o-F) | Control exotherm; prevent bis-sulfonylation. |

| Esterification | Alcohols/Phenols | Sulfonate Ester | Faster | Requires base catalysis (e.g., Pyridine/DMAP). |

| Hydrolysis | Water (Impurity) | Sulfonic Acid | High | Strictly anhydrous solvents required. |

Mechanism of Action

The reaction proceeds via a Nucleophilic Substitution at Sulfur (S_N-S) .[2] Unlike carbon-based S_N2 reactions, substitution at sulfur can involve a transient hypervalent intermediate or a concerted transition state depending on the nucleophile and solvent.

Mechanistic Pathway:

-

Nucleophilic Attack: The nucleophile (Nu:) attacks the sulfur atom, which is activated by the electron-withdrawing ortho-fluorine.

-

Transition State: A trigonal bipyramidal geometry is approached where the oxygen atoms, the aryl ring, and the entering/leaving groups arrange around the sulfur.

-

Elimination: The chloride ion (Cl⁻) is expelled as a good leaving group.

-

Base Scavenging: An auxiliary base (e.g., Triethylamine, Pyridine) neutralizes the generated HCl to drive the equilibrium forward.

Figure 1: Mechanistic flow of nucleophilic substitution at the sulfonyl center.

Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Standard)

Best for: Creating focused libraries for Structure-Activity Relationship (SAR) studies.

Reagents:

-

FMBSC (1.0 equiv)

-

Amine (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

-

Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction flask and purge with nitrogen/argon. Dissolve the Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration).

-

Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: The ortho-fluorine activates the sulfonyl chloride; cooling prevents runaway exotherms and side reactions.

-

Addition: Dissolve FMBSC (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Self-Validation (In-Process Control):

-

TLC: Check for disappearance of the sulfonyl chloride (often streaks) and appearance of a new, more polar spot (Sulfonamide).

-

LCMS: Note: Sulfonyl chlorides often hydrolyze on LCMS columns. A peak corresponding to the Sulfonic Acid (Mass = M_chloride - Cl + OH) indicates unreacted starting material that hydrolyzed during analysis, or wet reaction conditions.

-

-

Workup: Quench with 1M HCl (to remove unreacted amine/base). Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Synthesis of Sulfonate Esters

Best for: Protecting groups or prodrug synthesis.

Reagents:

-

FMBSC (1.1 equiv)

-

Alcohol (1.0 equiv)

-

Pyridine (Solvent/Base) or DCM + DMAP (0.1 equiv) + TEA

Step-by-Step Methodology:

-

Dissolution: Dissolve the Alcohol in anhydrous Pyridine (0.5 M). Expert Tip: Pyridine acts as both solvent and nucleophilic catalyst.

-

Addition: Cool to 0°C. Add FMBSC portion-wise as a solid (or solution in DCM) to the stirring alcohol solution.

-

Monitoring: Stir at 0°C for 1 hour, then RT overnight.

-

Workup: Pour into ice-water/HCl mixture to remove pyridine. Extract the ester into Ethyl Acetate.

Troubleshooting & "Self-Validating" Logic

A robust protocol must include failure analysis. Use this logic tree to diagnose issues.

Figure 2: Logic flow for diagnosing reaction failures based on LCMS data.

Chemo-selectivity Alert: While the primary reaction is at the Sulfur, the ortho-fluorine is activated for Nucleophilic Aromatic Substitution (SnAr) if harsh conditions (high heat, strong alkoxides) are used.

-

Observation: If you see a product mass corresponding to [Product - F + Nu], you have displaced the fluorine.

-

Prevention: Keep temperatures below 50°C and avoid using excess strong nucleophiles (like NaH/alkoxides) unless intended.

Safety & Handling

-

Corrosivity: FMBSC hydrolyzes to form HCl and 2-fluoro-3-methylbenzenesulfonic acid. It causes severe skin burns and eye damage.[3]

-

Lachrymator: Handle only in a functioning fume hood.

-